Antazirine

Description

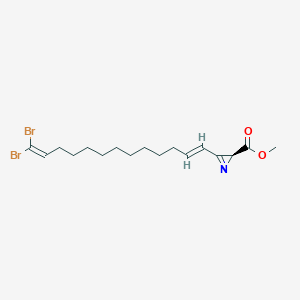

Structure

3D Structure

Properties

CAS No. |

170554-75-3 |

|---|---|

Molecular Formula |

C17H25Br2NO2 |

Molecular Weight |

435.2 g/mol |

IUPAC Name |

methyl (2S)-3-[(1E)-13,13-dibromotrideca-1,12-dienyl]-2H-azirine-2-carboxylate |

InChI |

InChI=1S/C17H25Br2NO2/c1-22-17(21)16-14(20-16)12-10-8-6-4-2-3-5-7-9-11-13-15(18)19/h10,12-13,16H,2-9,11H2,1H3/b12-10+/t16-/m0/s1 |

InChI Key |

KUIICVNFNJTIGS-TYZQSYOASA-N |

SMILES |

COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |

Isomeric SMILES |

COC(=O)[C@@H]1C(=N1)/C=C/CCCCCCCCCC=C(Br)Br |

Canonical SMILES |

COC(=O)C1C(=N1)C=CCCCCCCCCCC=C(Br)Br |

Synonyms |

antazirine antazirine, (4E)-isome |

Origin of Product |

United States |

Theoretical Frameworks and Conceptual Underpinnings in Antazirine Research

Foundational Principles of Chemical Biology Relevant to Antazirine

Chemical biology is an interdisciplinary field that applies chemical principles and tools to investigate and manipulate biological systems. numberanalytics.comresearchgate.netnwo.nlmskcc.org In the context of this compound research, foundational principles of chemical biology are crucial for understanding how this small molecule interacts with biological targets and influences cellular processes. This involves using chemical probes to modulate specific biological pathways and elucidate their roles in disease progression or normal function. numberanalytics.comfrontiersin.org

Key strategies in chemical biology applicable to studying this compound include chemical genetics, where small molecules are used to perturb biological pathways, and target identification, which employs chemical probes to pinpoint specific protein targets involved in biological processes. numberanalytics.comfrontiersin.org Biochemical assays are also fundamental tools used to study the underlying biochemical mechanisms and identify potential targets for this compound. numberanalytics.com The design and synthesis of bioactive molecules, such as this compound, often leverage techniques like target-based screening, phenotypic screening, and structure-based design to identify compounds that modulate specific biological targets or pathways. numberanalytics.com

Chemical biology provides the framework for investigating the mechanism of action of small molecules like this compound within complex biological systems. nih.govmdpi.com This involves understanding how this compound binds to its targets, the downstream effects of this binding, and how it ultimately elicits a biological response. nih.govmdpi.com

Advanced Concepts in Synthetic Organic Chemistry Pertaining to this compound Scaffolds

The development of this compound, particularly if it possesses a complex molecular architecture, relies heavily on advanced concepts in synthetic organic chemistry. Synthetic organic chemistry is essential for the design and synthesis of new compounds, including the creation of diverse molecular scaffolds. sydney.edu.aumdpi.com

Designing and synthesizing the core structure, or scaffold, of this compound requires a logical approach to planning synthetic routes. sydney.edu.au This often involves retrosynthetic analysis, a technique used to break down a complex target molecule into simpler, readily available starting materials. Advanced synthetic strategies are employed to construct complex molecular frameworks efficiently and with high precision, controlling aspects such as chemoselectivity, regioselectivity, and stereoselectivity. acs.orgthieme-connect.comacs.org

The synthesis of complex chemical libraries with distinct skeletal frameworks is a significant area within synthetic organic chemistry, often utilizing diversity-oriented synthesis (DOS) to access a wide range of structures. acs.org This approach can be valuable in generating analogs of this compound to explore structure-activity relationships. Methods for stereocontrolled synthesis, such as Diels-Alder cycloadditions, are crucial for constructing complex scaffolds with defined three-dimensional structures. acs.orgnih.gov Furthermore, techniques for scaffold diversification, including hydrogenation, epimerization, and condensation reactions, allow for the introduction of various functional groups and modifications to the this compound scaffold. acs.orgnih.gov

Efficient and unified synthetic approaches for preparing diverse molecular scaffolds are beneficial for drug discovery programs, enabling the exploration of a broader chemical space. bohrium.com Building block chemistry, which involves the de novo construction of target architectures from simpler units, is complementary to modifying existing complex structures and is relevant to synthesizing the this compound scaffold. mdpi.com

Computational Chemistry and Drug Discovery Paradigms Applicable to this compound

Computational chemistry plays a pivotal role in modern drug discovery and is highly applicable to research involving compounds like this compound. oncodesign-services.comresearchgate.netnih.govneuroquantology.comuniversiteitleiden.nl It involves the use of theoretical methods, simulations, and algorithms to understand chemical phenomena and predict molecular behavior. neuroquantology.com

Computational methods can accelerate the drug discovery process by facilitating the virtual screening of large chemical libraries against target proteins. oncodesign-services.comresearchgate.netnih.govneuroquantology.com This in silico screening can identify potential small molecules with therapeutic potential, which could include identifying or optimizing this compound or its analogs. oncodesign-services.com Two major approaches in computer-aided drug design (CADD) are ligand-based drug design (LBDD), which relies on data from known small molecules, and structure-based drug design (SBDD), which utilizes the 3D structure of a biological target. oncodesign-services.com Both approaches can be applied to this compound research, depending on the available information about its target and known active compounds.

Molecular dynamics simulations and high-level quantum chemistry methods are increasingly used in computational chemistry for drug discovery. oncodesign-services.com Molecular dynamics simulates the motion and interaction of atoms and molecules over time, providing insights into the dynamic behavior of this compound and its target. universiteitleiden.nlimpactfactor.org Quantum mechanics methods offer a detailed description of receptor-ligand interactions and chemical reactions, which is valuable for understanding how this compound binds to its biological target at an electronic level. nih.govspringernature.com These methods can also be used to generate molecular descriptors for predictive models. nih.govspringernature.com

Computational approaches are used to filter large compound libraries, guide the optimization of lead compounds (including optimizing affinity and predicting ADMET properties), and even design novel compounds from scratch. nih.gov The comparably low cost of CADD methods compared to chemical synthesis and biological characterization makes them attractive for focusing and reducing the chemical space explored in this compound research. nih.gov

Emerging technologies like artificial intelligence (AI) and machine learning (ML) are revolutionizing computational chemistry in drug discovery by improving predictive models for molecular properties and drug-target interactions. neuroquantology.comimpactfactor.orgacs.orgpharmacelera.com These technologies can be applied to analyze data related to this compound and predict its behavior. Quantum computing also holds promise for solving complex molecular simulations relevant to drug discovery. neuroquantology.comimpactfactor.orgpharmacelera.com

Theoretical Basis of Structure-Activity Relationships (SAR) and Quantitative Structure-Activity Relationships (QSAR) in this compound Exploration

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) are fundamental principles in medicinal chemistry that are directly applicable to the exploration and optimization of this compound. collaborativedrug.comoncodesign-services.comfiveable.menih.govajrconline.orgsolubilityofthings.comslideshare.netwikipedia.org The core idea behind SAR is that the biological activity of a molecule is determined by its chemical structure. fiveable.meajrconline.orgsolubilityofthings.comwikipedia.org

SAR analysis involves investigating the relationship between the chemical structure of a molecule and its biological activity. oncodesign-services.comwikipedia.org By synthesizing and testing a series of compounds structurally related to this compound, researchers can understand how changes in the molecular structure affect its ability to interact with a target and elicit a desired biological response. oncodesign-services.com This allows for the identification of structural features associated with increased or decreased activity. oncodesign-services.com

QSAR builds upon SAR by using mathematical and statistical models to establish a quantitative relationship between molecular structure and biological activity. fiveable.menih.govajrconline.orgsolubilityofthings.comwikipedia.orgwikipedia.orgnih.gov These models relate physicochemical properties or theoretical molecular descriptors (predictor variables) to the biological activity (response variable). wikipedia.org QSAR models can be regression models (predicting potency) or classification models (predicting categorical activity). wikipedia.org

The fundamental principle is that specific structural features, such as functional groups, molecular size, and shape, influence the interactions between a molecule like this compound and its biological target. fiveable.me By identifying these key structural features, QSAR models can guide the design of new this compound analogs with improved potency and selectivity. fiveable.me

QSAR models employ mathematical equations developed using statistical methods like multiple linear regression, partial least squares (PLS), and machine learning algorithms. fiveable.me These models take molecular descriptors as input and generate a predicted activity value, enabling the virtual screening and prioritization of compounds for synthesis and testing in this compound research. fiveable.me QSAR is a vital component of drug discovery, allowing for the prediction of activities and properties and guiding lead optimization. nih.govacs.org

Recent advances in QSAR include the integration of machine learning techniques to process large datasets and model complex structure-activity relationships. nih.govacs.orgnih.gov The inclusion of three-dimensional descriptors in QSAR can improve the accuracy of models for protein-ligand recognition, which is relevant for understanding this compound's interaction with its target. acs.org

Table 1: Key Theoretical Frameworks and Their Application in this compound Research

| Theoretical Framework | Foundational Principles | Application in this compound Research |

| Chemical Biology | Applying chemical tools to study biological systems; understanding molecule-target interactions. numberanalytics.comresearchgate.netnwo.nlmskcc.org | Elucidating this compound's mechanism of action, identifying its biological targets, and studying its effects on cellular processes. numberanalytics.comfrontiersin.orgnih.govmdpi.com |

| Synthetic Organic Chemistry | Designing and executing chemical reactions to create molecules; scaffold synthesis and diversification. sydney.edu.aumdpi.com | Synthesizing the this compound core structure and its analogs; developing efficient and stereocontrolled synthetic routes. acs.orgthieme-connect.comacs.orgbohrium.com |

| Computational Chemistry & Drug Discovery | Using computational methods to model molecular behavior and predict properties; virtual screening and design. oncodesign-services.comresearchgate.netnih.govneuroquantology.comuniversiteitleiden.nl | Predicting this compound's interactions with targets, screening virtual libraries for analogs, optimizing its structure using in silico methods. oncodesign-services.comnih.govuniversiteitleiden.nl |

| SAR and QSAR | Relating chemical structure to biological activity; developing predictive models. collaborativedrug.comoncodesign-services.comfiveable.menih.govsolubilityofthings.comwikipedia.org | Understanding how structural modifications to this compound affect its activity; building models to predict the activity of new analogs. oncodesign-services.comfiveable.menih.gov |

Methodological Approaches in Antazirine Investigation

Strategic Synthetic Methodologies for Antazirine and its Analogues

The synthesis of this compound and its analogues presents unique challenges and opportunities due to the inherent reactivity and strain of the 2H-azirine ring.

Retrosynthetic Analysis and Design of this compound Synthetic Pathways

Retrosynthetic analysis plays a crucial role in designing efficient synthetic routes to complex molecules like this compound. This approach involves working backward from the target molecule to simpler, commercially available starting materials. For 2H-azirine-2-carboxylic esters, including this compound, retrosynthetic strategies often consider the formation of the azirine ring as a key step. rsc.orgyoutube.com Common approaches to the 2H-azirine system include the thermal or photochemical rearrangement of vinyl azides or the Neber reaction, which involves the nucleophilic cyclization of ketoxime tosylates. skbu.ac.inorgsyn.org Another route involves the photolytic or thermolytic conversion of isoxazoles. ru.nl The synthesis of the (Z)-isomer of this compound has been attempted starting from a diol intermediate. skbu.ac.in

Development of Novel and Efficient Synthetic Routes for this compound Derivatives

Significant effort has been directed towards developing novel and efficient synthetic routes for this compound derivatives and related 2H-azirines. Various synthetic strategies have been employed for the preparation of 2H-azirines, including internal ring closure of vinyl azides and N-functionalized imines, ring contraction of isoxazoles and oxazaphospholes, eliminations or oxidations of aziridines, and intermolecular cycloaddition reactions between nitrenes and acetylenes or carbenes and nitriles. diva-portal.orgdiva-portal.org The first synthesis of a 2H-azirine was reported by Neber and coworkers in 1932. diva-portal.orgscholaris.ca More recent approaches include the development of a modular synthesis of 2H-azirines from ketoxime acetates via Cs2CO3-mediated cyclization, offering a general route to 2,3-diaryl-2H-azirines. researchgate.net An efficient and new approach for the synthesis of spirooxindole 2H-azirines via intramolecular oxidative cyclization has also been described. researchgate.net Total syntheses of both (E)- and (Z)-antazirines have been achieved from commercially available starting materials like 1,10-decanediol, utilizing key steps such as Wittig olefination, Corey-Fuchs reaction, Neber reaction, and amide coupling. researchgate.netresearchgate.net A short and flexible synthesis of (2R)-(Z)-dysidazirine, a related azirine, has also been completed. nih.gov

Stereoselective and Regioselective Synthesis Techniques for this compound Isomers

Given the existence of this compound as different stereoisomers (E/Z and enantiomers), stereoselective and regioselective synthesis techniques are crucial for obtaining specific isomers. The development of enantioselective methods for the synthesis of chiral 2H-azirine-2-carboxylates and their analogues has been an area of interest. uc.ptacs.org Organocatalytic asymmetric Neber reactions have been developed, utilizing catalysts such as bifunctional thioureas, to synthesize 2H-azirine carboxylic esters with good yields and enantioselectivities. acs.org Alkaloid-promoted Neber reactions have also been applied to the asymmetric synthesis of this compound isomers. uc.pt Stereoselective reactions of arynes have been explored, and while attempts at asymmetric variants have been made, achieving high enantiomeric excess can be challenging. scholaris.ca Regioselective hydrogen migration has been observed in certain annulation strategies involving arynes. scholaris.ca

Flow Chemistry and Automated Synthesis Applications in this compound Production

Flow chemistry and automated synthesis techniques offer potential advantages for the efficient and scalable production of this compound and its analogues. Flow chemistry, which involves conducting reactions in continuous streams within tubing or reactors, can provide benefits such as improved reaction control, heat and mass transfer, and safety, particularly for reactions involving hazardous or unstable intermediates. nhsjs.combeilstein-journals.orgchimia.ch While specific detailed examples of this compound synthesis using flow chemistry were not extensively detailed in the provided snippets, flow chemistry has been applied to the synthesis of other complex molecules and APIs, suggesting its potential applicability to this compound. beilstein-journals.orgchimia.ch Automated synthesis platforms can further enhance efficiency and reproducibility in the synthesis of chemical compounds. researchgate.netcore.ac.uk

Advanced Spectroscopic and Structural Elucidation Methodologies for this compound

Spectroscopic techniques are essential for confirming the structure and purity of synthesized and isolated this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the structural elucidation of this compound and its derivatives. researchgate.net Both 1D and 2D NMR data, including 1H NMR and 13C NMR, are routinely used to confirm the presence and arrangement of atoms within the this compound molecule. nih.govorgsyn.org Analysis of chemical shifts, coupling constants, and correlations observed in 2D NMR experiments (such as COSY, HSQC, and HMBC) allows for the assignment of signals to specific protons and carbons and the determination of connectivity and stereochemistry. nih.gov Spectroscopic data, including NMR, has been used to establish the structure of this compound and its enantiomers. nih.gov NMR spectroscopy is also used to monitor reactions and assess the purity of synthesized azirine compounds. orgsyn.org

Preclinical Pharmacological Research Methodologies for this compound Analogues

In Vitro Biological Activity Assessment Protocols for this compound Derivatives

Enzyme Inhibition and Activation AssaysEnzyme inhibition and activation assays are fundamental techniques used to determine if a compound can modulate the activity of specific enzymes. These assays measure the rate of an enzymatic reaction in the presence and absence of the test compound.sci-hub.semdpi.comInhibition assays quantify the extent to which a compound reduces enzyme activity, often reported as IC50 (the concentration of inhibitor required to achieve 50% inhibition) or Ki (the enzyme inhibition constant).sigmaaldrich.comActivation assays, conversely, measure if a compound can increase enzyme activity. These studies are vital for identifying compounds that target enzymatic pathways involved in various biological processes or diseases.sci-hub.senih.gov

While enzyme inhibition and activation assays are standard procedures in chemical investigation, specific research findings detailing the effects of this compound on particular enzymes, including IC50 or Ki values, were not found in the consulted sources.

Receptor Binding and Ligand Displacement StudiesReceptor binding and ligand displacement studies are employed to assess the ability of a compound to bind to specific biological receptors.oncodesign-services.comgiffordbioscience.comThese assays often utilize radiolabeled ligands that are known to bind to the target receptor.oncodesign-services.comnih.govgiffordbioscience.comBy measuring the displacement of the radiolabeled ligand by the test compound, researchers can determine the binding affinity (Kd) of the compound for the receptor and understand its potential as a receptor agonist or antagonist.oncodesign-services.comgiffordbioscience.comgiffordbioscience.comCompetitive binding assays are a common format for determining the relative affinities (Ki values) of test compounds for a receptor site.nih.govgiffordbioscience.comThese studies are critical for identifying compounds that interact with specific signaling pathways mediated by receptors.

Specific data regarding the binding of this compound to particular receptors or results from ligand displacement studies involving this compound were not available in the consulted sources.

Cell-Based Functional Assays and Phenotypic ScreeningCell-based functional assays and phenotypic screening involve testing compounds on live cells to evaluate their effects on cellular functions, morphology, or viability.technologynetworks.comevotec.comeurofinsdiscovery.comFunctional assays measure the impact of a compound on a specific cellular process or pathway.eurofinsdiscovery.compharmaron.comPhenotypic screening, a powerful approach in drug discovery, identifies compounds based on their observable effects on cells or organisms, without necessarily knowing the initial molecular target.technologynetworks.comevotec.comgardp.orgThis can involve assessing changes in cell growth, differentiation, migration, or other cellular phenotypes.technologynetworks.comThese methods provide insights into the biological activity of a compound in a more complex, cellular context.technologynetworks.compharmaron.com

While cell-based functional assays and phenotypic screening are valuable tools in the investigation of bioactive compounds, specific research findings detailing the results of such assays for this compound were not found in the consulted sources.

In Silico Screening and Virtual Ligand Design for this compound-Related CompoundsIn silico screening and virtual ligand design utilize computational methods to identify potential drug candidates and design novel compounds with desired properties.researchgate.netcresset-group.commdpi.comVirtual screening involves computationally evaluating large libraries of compounds to predict their likelihood of binding to a specific target or exhibiting a desired activity.researchgate.netcresset-group.comnih.govnih.govThis can be based on the structure of the target (structure-based virtual screening) or the properties of known active compounds (ligand-based virtual screening).researchgate.netnih.govVirtual ligand design involves using computational tools to design new molecules with optimized properties for interacting with a target. These methods can significantly accelerate the early stages of drug discovery by prioritizing compounds for experimental testing.researchgate.netcresset-group.comnih.gov

Specific details regarding in silico screening or virtual ligand design studies that have focused on this compound or the design of this compound-related compounds were not available in the consulted sources.

Mechanistic Studies of this compound Action at the Molecular and Cellular LevelMechanistic studies aim to elucidate the specific molecular and cellular processes by which a compound exerts its biological effects.wikipedia.orgfrontiersin.orgThis involves investigating the interaction of the compound with its biological targets (e.g., enzymes, receptors, or other cellular components) and the downstream signaling pathways or cellular events that are affected.wikipedia.orgnih.govTechniques such as biochemical assays, cell biology experiments, and molecular modeling can be employed to understand the detailed mechanism of action.researchgate.netwikipedia.orgnih.govUnderstanding the mechanism of action is crucial for drug development, as it provides insights into efficacy, selectivity, and potential side effects.wikipedia.org

While this compound has been suggested to possess antibacterial mechanisms based on its isolation from a marine natural product, specific detailed mechanistic studies of this compound action at the molecular and cellular level were not found in the consulted sources. researchgate.net

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Analysis of this compound Derivatives

Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) analyses are approaches used to understand how variations in chemical structure relate to changes in biological activity. researchgate.netmedcraveonline.commdpi.com SAR involves correlating specific structural features of a series of compounds with their observed activities. QSAR goes further by developing mathematical models that quantitatively relate molecular descriptors (numerical representations of molecular properties) to biological activity. researchgate.netmedcraveonline.commdpi.com These models can be used to predict the activity of new compounds and guide the design of derivatives with improved properties. researchgate.netmedcraveonline.com

Specific SAR or QSAR analyses conducted on this compound derivatives, including detailed findings or predictive models, were not available in the consulted sources.

Molecular Descriptor Generation and Selection for this compound Compound SeriesMolecular descriptors are numerical values that capture various structural, physical, and chemical properties of a molecule.scispace.comoaepublish.comnih.govThese descriptors are essential inputs for QSAR modeling.researchgate.netmedcraveonline.commdpi.comoaepublish.comDescriptor generation involves calculating a wide range of parameters from the 2D or 3D structure of a molecule.scispace.comoaepublish.commdpi.comDescriptor selection is a critical step in QSAR, where a subset of relevant descriptors is chosen from the generated set to build a robust and predictive model.oaepublish.commdpi.comThis selection process often involves statistical methods to identify descriptors that are significantly correlated with the biological activity and to avoid redundancy.oaepublish.commdpi.comThe choice of descriptors can significantly impact the quality and interpretability of a QSAR model.mdpi.comoaepublish.commdpi.com

Information specifically detailing the generation and selection of molecular descriptors for a series of this compound compounds in the context of SAR or QSAR analysis was not found in the consulted sources.

Statistical Modeling and Machine Learning Approaches in this compound SAR/QSAR Derivation

Pharmacophore Modeling and Ligand-Based Design for this compound Analogues

Pharmacophore modeling involves identifying the essential features of a molecule required for its biological activity, representing the spatial arrangement of these features. Ligand-based design utilizes information from known active compounds to design new analogues with potentially improved properties. Although these are standard techniques in drug discovery and chemical biology, specific research findings detailing the use of pharmacophore modeling and ligand-based design efforts focused on this compound or its analogues were not found in the examined literature.

Computational Strategies for Lead Optimization within the this compound Chemical Space

Computational strategies play a significant role in optimizing lead compounds by exploring their chemical space to identify derivatives with enhanced efficacy, selectivity, and pharmacokinetic properties. Techniques such as molecular docking, molecular dynamics simulations, and free energy calculations are commonly used. However, specific studies describing the application of computational strategies for lead optimization within the chemical space of this compound were not identified in the available public resources.

Advanced Analytical and Bioanalytical Methodologies in this compound Research

Accurate and sensitive analytical and bioanalytical methods are essential for the detection, quantification, and study of compounds like this compound in various matrices, including biological samples.

Development and Validation of Analytical Methods for this compound in Biological Matrices

The development and validation of analytical methods, such as liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS), are critical for studying the pharmacokinetics and metabolism of a compound. These methods ensure the reliability and accuracy of measurements of the compound's concentration in biological samples like plasma, urine, or tissue. Specific details regarding the development and validation of analytical methods specifically for this compound in biological matrices were not found in the publicly available literature.

Biomarker Identification and Evaluation Methodologies in this compound Preclinical Studies

Biomarkers are measurable indicators of a biological state or condition, which can be used in preclinical studies to assess the effects of a compound, monitor disease progression, or predict response to treatment. Identifying and evaluating relevant biomarkers requires specific methodologies, often involving '-omics' technologies (e.g., proteomics, metabolomics) and advanced statistical analysis. While biomarker research is a key component of preclinical studies, information on specific biomarker identification and evaluation methodologies employed in preclinical studies involving this compound was not available in the consulted sources.

Advanced Research Directions and Future Perspectives for Antazirine

Exploration of Sustainable and Green Chemistry Approaches in Antazirine Synthesis

The synthesis of complex natural products like this compound often involves multiple steps and can generate significant waste. Exploring sustainable and green chemistry approaches is crucial for developing more environmentally friendly and efficient synthetic routes. Green chemistry principles, such as atom economy, the use of less hazardous chemicals, and the design for energy efficiency, provide a framework for this exploration. vapourtec.commlsu.ac.inacs.org

Research in this area could focus on developing catalytic methods for key transformations in the this compound synthesis pathway, minimizing or eliminating the use of stoichiometric reagents that produce undesirable byproducts. acs.orgnih.gov The application of flow chemistry techniques could also offer advantages in terms of safety, control, and efficiency, aligning with green chemistry principles. vapourtec.com Furthermore, investigating the use of renewable feedstocks and safer solvents would contribute to a more sustainable synthesis. vapourtec.commlsu.ac.inacs.orgnih.gov While specific green chemistry approaches for this compound synthesis were not detailed in the search results, the general principles of green chemistry are highly relevant to the future development of its production. vapourtec.commlsu.ac.inacs.org

Integration of Artificial Intelligence and Machine Learning in De Novo this compound Design and Optimization

Emerging Chemical Biology Methodologies for Elucidating this compound’s Interactions

Understanding how this compound interacts with biological systems at a molecular level is fundamental to determining its potential functions and applications. Emerging chemical biology methodologies offer powerful tools for this purpose. nih.gov Techniques such as activity-based protein profiling (ABPP) could be employed to identify protein targets that this compound or its derivatives interact with. nih.gov

Chemoproteomics approaches, which combine chemical probes with mass spectrometry, can provide a global view of the proteins that bind to or are modified by this compound within a complex biological mixture. nih.gov Furthermore, the synthesis of clickable this compound analogs could enable the visualization and isolation of its cellular targets. nih.gov These methodologies are crucial for moving beyond observing phenotypic effects to understanding the specific molecular interactions that underpin any observed biological activity of this compound. The study of chemico-biological interactions is a dedicated field that focuses on the mechanisms by which chemicals affect biological systems. bioxbio.comscispace.comooir.orgeditage.com

Potential of this compound as a Probe Molecule for Biological Pathway Delineation

Given its reactive azirine ring, this compound possesses characteristics that could make it valuable as a probe molecule for delineating biological pathways. researchgate.netdiva-portal.org Probe molecules are compounds used to investigate or perturb specific biological processes, helping to map out complex cellular networks.

The inherent reactivity of the azirine moiety could allow this compound to covalently label interacting biomolecules, thereby facilitating their identification. researchgate.netdiva-portal.org By synthesizing modified versions of this compound with attached tags (e.g., fluorescent labels, affinity tags), researchers could track its distribution in cells or organisms and isolate the proteins or other biomolecules it interacts with. This could provide insights into the specific pathways or targets modulated by this compound, even if its primary biological role is not immediately apparent. Research into the membrane partitioning of carboxy-2H-azirine natural products, including this compound, is already underway using computational methods, which is a crucial step in understanding their biological mechanisms. acs.org Such studies can guide the experimental elucidation of how these molecules interact within biological environments. acs.org

Compound Table

| Compound Name | PubChem CID |

| This compound | 6444313 |

| (Z)-antazirine | 46882024 |

| Azirinomycin | 123013 |

| Dysidazirine | 6437944 |

| (R)-(-)-dysidazirine | 6437944 |

| (S)-(+)-antazirine | 6444313 |

| Motualevic acid F | 11650651 |

Interactive Data Tables (Conceptual)

While specific quantitative data directly linking this compound to the outcomes of these advanced research directions (e.g., yield improvements from green synthesis, predicted activity from AI models, specific protein interaction data) was not found in the search results, the following conceptual tables illustrate the types of data that would be generated and presented as these research avenues are pursued.

Conceptual Data Table 1: Comparison of this compound Synthesis Routes

| Synthesis Approach | Key Reagents/Catalysts | Estimated Atom Economy (%) | Solvents Used | Energy Consumption (Relative) | Overall Yield (%) |

| Traditional Route (Hypothetical) | [List reagents] | [Value] | [List solvents] | High | [Value] |

| Green Chemistry Route (Proposed) | [List greener alternatives] | [Higher Value] | [List safer solvents] | Lower | [Value] |

Conceptual Data Table 2: Predicted Properties of this compound Analogs (AI/ML)

| Analog ID | Predicted Solubility (mg/mL) | Predicted LogP | Predicted Binding Affinity to Target X (Kd) | AI Confidence Score |

| This compound | [Value] | [Value] | [Value] | High |

| Analog 1 | [Predicted Value] | [Predicted Value] | [Predicted Value] | [Score] |

| Analog 2 | [Predicted Value] | [Predicted Value] | [Predicted Value] | [Score] |

Conceptual Data Table 3: Proteins Interacting with this compound (Chemical Biology)

| Protein ID | Protein Name | Cellular Localization | Interaction Confidence Score | Identified by (Method) |

| Pxxxxx | [Name] | [Location] | [Score] | ABPP/Chemoproteomics |

| Qyyyyy | [Name] | [Location] | [Score] | Click Chemistry |

Q & A

Q. What experimental protocols are recommended for characterizing the stereochemical configuration of antazirine derivatives?

- Methodological Answer : The stereochemical configuration of this compound derivatives can be resolved using chiral chromatography (e.g., HPLC with chiral stationary phases) and confirmed via specific rotation measurements. For example, enantiomeric compositions of (E)-(S)-antazirine and (Z)-(S)-antazirine were determined using [α]D values in n-hexane and chloroform . NMR spectroscopy (1H/13C) is critical for structural validation, with chemical shifts and coupling constants distinguishing between geometric isomers (Table 1). Table 1 : Key NMR Data for this compound Derivatives

| Compound | δ(1H) (ppm) | δ(13C) (ppm) | [α]D (c, solvent) |

|---|---|---|---|

| (4E)-(S)-antazirine | 5.82 (d, J=15 Hz) | 172.1 (C=O) | +16.7 (0.58, n-hexane) |

| (4Z)-(S)-antazirine | 6.15 (d, J=10 Hz) | 168.9 (C=O) | +98.9 (2.33, n-hexane) |

Q. How can researchers design reproducible assays to evaluate this compound’s antimicrobial activity?

- Methodological Answer : Follow standardized protocols for minimum inhibitory concentration (MIC) testing against Gram-positive bacteria (e.g., Staphylococcus aureus). Include positive controls (e.g., vancomycin) and validate purity via HPLC (>95%). Note that ester derivatives (e.g., methyl this compound carboxylate) show reduced activity, emphasizing the need to preserve the free carboxylic acid group for optimal efficacy .

Advanced Research Questions

Q. What strategies address contradictions in proposed biosynthetic pathways for this compound?

- Methodological Answer : Conflicting hypotheses (e.g., halogenation vs. sphingosine-like cyclization) require isotopic labeling and genetic knockout studies in source organisms (e.g., marine sponges). For example, co-occurrence of this compound with dibrominated fatty acid precursors supports a halogenation-dependent pathway, while sphingosine analog studies suggest alternative cyclization mechanisms . Use comparative metabolomics to identify pathway intermediates.

Q. How can researchers optimize asymmetric synthesis of this compound analogs with high enantiomeric excess?

- Methodological Answer : Employ catalytic asymmetric Neber reactions using chiral thiourea catalysts. For instance, Cláudia Alves et al. achieved >90% enantiomeric excess (ee) for (S)-antazirine derivatives by tuning catalyst-substrate interactions . Monitor reaction progress via LC-MS and confirm ee using chiral HPLC.

Q. What statistical frameworks resolve discrepancies in structure-activity relationship (SAR) studies of this compound derivatives?

- Methodological Answer : Apply multivariate regression analysis to correlate structural features (e.g., substituent electronegativity, stereochemistry) with bioactivity. For example, the (Z)-isomer of this compound exhibits 3-fold higher antimicrobial activity than the (E)-isomer, necessitating rigorous stereochemical control in SAR models . Use ANOVA to validate significance of observed differences.

Methodological Guidelines for Reporting

Q. How should researchers report contradictory data in this compound studies to ensure reproducibility?

- Answer : Follow journal-specific guidelines (e.g., Reviews in Analytical Chemistry) to document experimental variables (e.g., solvent polarity, temperature) that influence outcomes. For example, discrepancies in [α]D values for this compound may arise from solvent-dependent conformational changes; thus, full experimental conditions must be disclosed .

Q. What criteria define a rigorous research question for this compound biosynthesis studies?

- Answer : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant). For example:

- Feasible: Access to marine sponge specimens for isotopic labeling.

- Novel: Resolving halogenation’s role in azirine ring formation.

- Relevant: Insights into microbial resistance mechanisms .

Data Interpretation and Validation

Q. How can researchers validate this compound’s proposed mechanism of action against methicillin-resistant Staphylococcus aureus (MRSA)?

- Answer : Combine in vitro MIC assays with proteomic profiling (e.g., LC-MS/MS) to identify target proteins. Compare results with azirinomycin derivatives to isolate carboxyl group-dependent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.